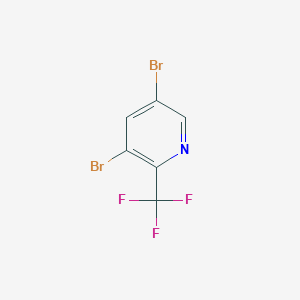

3,5-Dibromo-2-(trifluorométhyl)pyridine

Vue d'ensemble

Description

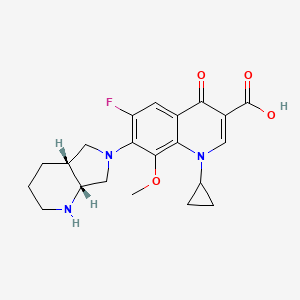

“3,5-Dibromo-2-(trifluoromethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains two bromine atoms and a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms . This compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of “3,5-Dibromo-2-(trifluoromethyl)pyridine” and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular formula of “3,5-Dibromo-2-(trifluoromethyl)pyridine” is C6H2Br2F3N . It contains a pyridine ring, two bromine atoms, and a trifluoromethyl group .

Applications De Recherche Scientifique

Produits agrochimiques

3,5-Dibromo-2-(trifluorométhyl)pyridine: est un motif structurel clé dans la synthèse d'ingrédients agrochimiques actifs. Ses dérivés sont principalement utilisés pour la protection des cultures contre les ravageurs. L'introduction de Fluazifop-butyl, un dérivé de ce composé, a marqué le début de son utilisation sur le marché agrochimique. Depuis lors, plus de 20 nouveaux produits agrochimiques contenant ce motif ont été nommés sous les noms communs ISO .

Produits pharmaceutiques

Dans l'industrie pharmaceutique, des dérivés de This compound ont été incorporés dans plusieurs médicaments. Cinq produits pharmaceutiques contenant ce groupement ont reçu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques. Les propriétés physico-chimiques uniques de l'atome de fluor combinées au groupement pyridine contribuent aux activités biologiques de ces dérivés .

Produits vétérinaires

Semblable à son utilisation dans les produits pharmaceutiques humains, les dérivés de ce composé sont également utilisés en médecine vétérinaire. Deux produits vétérinaires contenant le groupe trifluorométhylpyridine ont été approuvés pour la mise sur le marché. Ces produits jouent un rôle crucial dans la santé animale, en particulier dans le traitement et la prévention des maladies chez le bétail et les animaux de compagnie .

Synthèse de composés organiques

Le composé sert d'intermédiaire dans la synthèse de divers composés organiques. Ses dérivés sont essentiels dans le développement de nouveaux matériaux présentant des propriétés spécifiques requises pour des applications de pointe. Le groupe trifluorométhyle, en particulier, est un sous-groupe significatif de composés fluorés en raison de son impact sur les propriétés physiques et les activités biologiques .

Recherche chimique

This compound: est utilisé dans la recherche chimique comme substrat pour les réactions catalysées par le palladium. Il est impliqué dans l'α-arylation des réactifs de Refomatsky, qui est une étape cruciale dans la synthèse de molécules organiques complexes .

Science des matériaux

Les caractéristiques uniques de This compound en font un composant précieux dans le domaine de la science des matériaux. Ses dérivés sont en cours d'exploration pour le développement de matériaux fonctionnels avec des applications potentielles dans diverses industries, notamment l'électronique, les revêtements, etc. .

Safety and Hazards

The safety data sheet for “3,5-Dibromo-2-(trifluoromethyl)pyridine” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it’s likely that the compound interacts with its targets through a process of oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s plausible that it affects pathways related to carbon-carbon bond formation.

Result of Action

It’s known that similar compounds have been used in the synthesis of various agrochemicals , suggesting that it may have a role in pest control.

Action Environment

It’s important to note that safety data sheets recommend avoiding dust formation and contact with skin and eyes, suggesting that its action may be influenced by environmental conditions .

Analyse Biochimique

Biochemical Properties

3,5-Dibromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression related to stress responses. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cells .

Molecular Mechanism

At the molecular level, 3,5-Dibromo-2-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and trifluoromethyl group enable it to form strong bonds with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic pathways. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3,5-Dibromo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and alterations in metabolic flux. These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical research .

Transport and Distribution

The transport and distribution of 3,5-Dibromo-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within cells, influencing its overall biochemical effects .

Propriétés

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMQHPKSSJHNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453183 | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-35-8 | |

| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

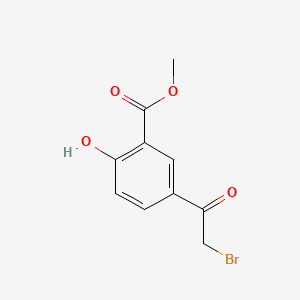

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)